N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
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Overview
Description
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitro group, a benzooxazole ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the formation of the benzooxazole ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process. The final step involves the coupling of the nitrobenzooxazole intermediate with a benzamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds depending on the nature of the substituent.
Scientific Research Applications
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group and benzooxazole ring play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(4-tert-Butyl-benzylidene)-2-(4-methyl-3-nitro-phenyl)-4H-oxazol-5-one: A compound with a similar nitro group and aromatic structure.
3-[4-(Heptyloxy)phenyl]-5-{4-nitrophenyl}-1,2,4-oxadiazole: Another compound with a nitro group and aromatic rings.
Uniqueness
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is unique due to the specific arrangement of its functional groups and the presence of the benzooxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H15N3O4 |
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Molecular Weight |
373.4g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C21H15N3O4/c1-13-5-7-14(8-6-13)21-23-18-12-16(9-10-19(18)28-21)22-20(25)15-3-2-4-17(11-15)24(26)27/h2-12H,1H3,(H,22,25) |
InChI Key |
YGXQUKHZXRQTID-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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